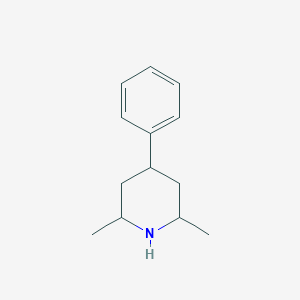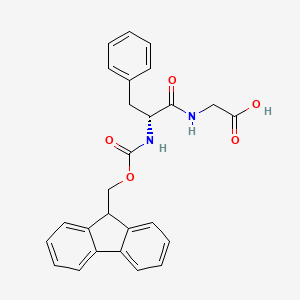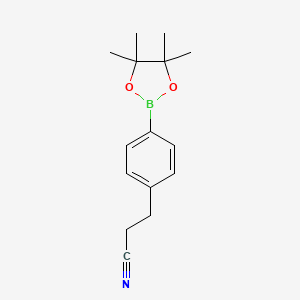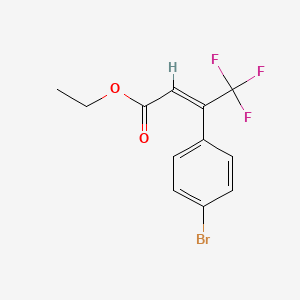
Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate is an organic compound characterized by the presence of a bromophenyl group and a trifluorobutenoate moiety. This compound is of interest due to its unique structural features, which include a bromine atom attached to a phenyl ring and three fluorine atoms attached to a butenoate group. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and ethyl trifluoroacetate.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and ethyl trifluoroacetate in the presence of a base, such as sodium ethoxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Addition Reactions: The double bond in the butenoate group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Addition Reactions: Reagents such as hydrogen halides or organometallic compounds are used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while addition of hydrogen bromide can result in a bromoalkane.
科学研究应用
Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluorobutenoate moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
相似化合物的比较
Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate can be compared with similar compounds such as:
Ethyl3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoate: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
This compound: Similar structure but with different substituents on the phenyl ring, affecting its chemical properties.
This compound: Similar structure but with variations in the trifluorobutenoate group, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and trifluorobutenoate groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGGDBGUKPIEX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
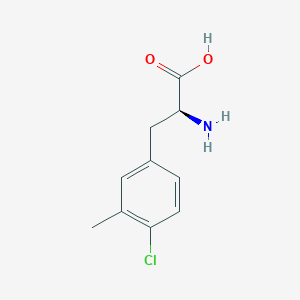
![Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate](/img/structure/B8060948.png)

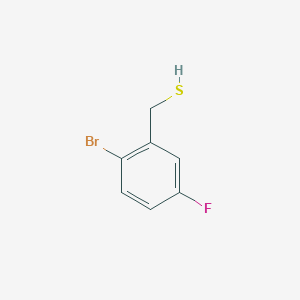
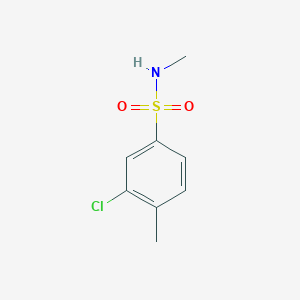
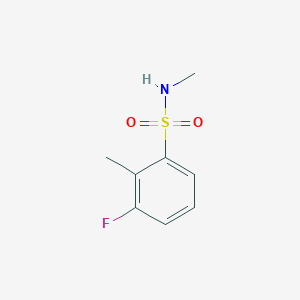
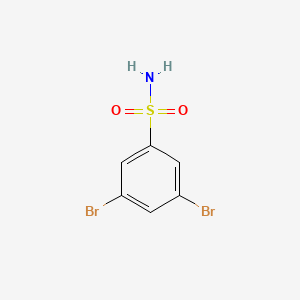
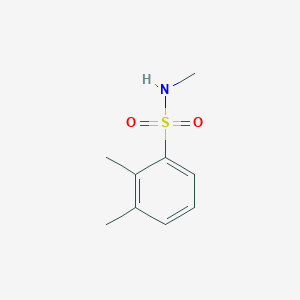
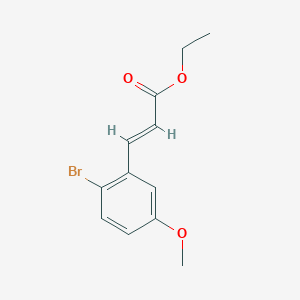
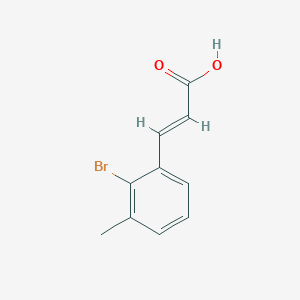
![2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, (2E)-](/img/structure/B8061013.png)
